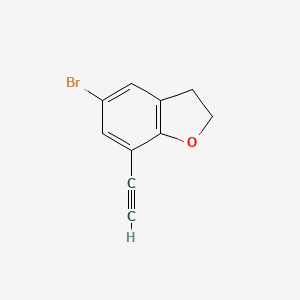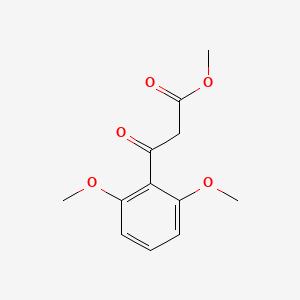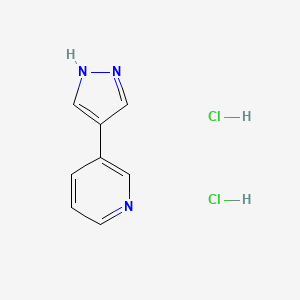
2-Amino-3-(tetrahydro-2h-pyran-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is an organic compound that features a tetrahydropyran ring attached to a propanol backbone with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amino alcohol under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: This compound has a similar structure but differs in the position of the tetrahydropyran ring and the presence of a hydrochloride group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound features a hydroxylamine group instead of an amino group.
Uniqueness
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-amino-3-(oxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-7(6-10)5-8-3-1-2-4-11-8/h7-8,10H,1-6,9H2 |
InChI-Schlüssel |
PTUBWMDHGLXCEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)






